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Compound of Interest

Compound Name: 5/'-Iodoindirubin

CAS No.: 126433-42-9

Cat. No.: B143976

Get Quote

Executive Summary
Glycogen Synthase Kinase-3β (GSK-3β) is a master regulator kinase sitting at the nexus of

Wnt signaling, glucose metabolism, and neurodegeneration. While first-generation inhibitors

like LiCl were non-specific, 5'-Iodoindirubin-3'-monoxime (5'-I3MO) represents a high-precision

tool for interrogating these pathways.

This guide details the mechanistic basis and experimental protocols for using 5'-I3MO. Unlike

generic indirubins, the 5'-iodo substitution combined with the 3'-monoxime modification confers

nanomolar potency (IC50 ~9 nM) and improved solubility. This compound is particularly

valuable for researchers studying Wnt/

-catenin stabilization (stem cell fate) and Tau hyperphosphorylation (Alzheimer's pathology)
due to its dual inhibitory action on GSK-3β and CDK5.

Mechanism of Action & Specificity
5'-I3MO functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the

kinase, preventing the phosphorylation of downstream substrates.
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The Dual-Kinase Advantage
While often labeled a GSK-3β inhibitor, 5'-I3MO is a potent dual inhibitor. This is a critical

feature, not a bug, particularly for neurodegeneration research:

GSK-3β (IC50 ~9 nM): Primary target. Inhibition prevents the phosphorylation of

-catenin (leading to stabilization) and Tau.

CDK5/p25 (IC50 ~20 nM): Secondary target. In Alzheimer's models, CDK5 also

hyperphosphorylates Tau. 5'-I3MO effectively shuts down both major Tau kinases, offering a

more complete blockade of pathological phosphorylation than specific GSK-3β inhibitors

alone.

CDK1/Cyclin B (IC50 ~25 nM): Tertiary target. High concentrations (>5 µM) will induce cell

cycle arrest at G2/M phase.

Pathway Visualization: The Wnt "Switch"
The following diagram illustrates how 5'-I3MO disrupts the

-catenin destruction complex, converting the cell from a "Wnt-OFF" to a "Wnt-ON" state.
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Figure 1:Mechanism of Wnt activation. 5'-I3MO inhibits GSK-3β, preventing the

phosphorylation and subsequent proteasomal degradation of

-catenin, allowing it to accumulate and drive gene transcription.
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Experimental Protocols
Preparation of Stock Solutions
5'-I3MO is hydrophobic and requires careful handling to ensure consistency.

Parameter Specification Notes

Molecular Weight ~403.17 g/mol

Solvent DMSO (Anhydrous)
Do not use water or ethanol for

stock.

Stock Concentration 10 mM or 25 mM
25 mM = 10.08 mg in 1 mL

DMSO.

Solubility Limit ~67 mg/mL (in DMSO) Sonicate if turbidity persists.

Storage -20°C (Aliquot)
Avoid freeze-thaw cycles.

Stable for 6 months.

Protocol:

Weigh 5 mg of 5'-I3MO powder.[1]

Add 1.24 mL of anhydrous DMSO to create a 10 mM master stock.

Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath for 5 minutes

at room temperature.

Aliquot into light-protective (amber) tubes (20-50 µL each) to prevent degradation. Store at

-20°C.

Protocol A: Wnt/ -Catenin Activation (Stem Cell
Differentiation)
Objective: To stabilize

-catenin in Mesenchymal Stem Cells (MSCs) or chondrocytes to drive osteogenesis or inhibit
adipogenesis.
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Working Concentration: 0.5 µM – 2.0 µM Note: While the IC50 is nanomolar, cellular

permeability barriers typically require low micromolar external concentrations.

Step-by-Step:

Seeding: Plate cells (e.g., ST2, C3H10T1/2, or primary MSCs) at 5,000 cells/cm² in growth

media. Allow to adhere for 24 hours.

Starvation (Optional): Serum starve (0.5% FBS) for 6–12 hours to synchronize the cell cycle

and reduce basal signaling noise.

Treatment:

Dilute the 10 mM DMSO stock 1:5000 into warm media to achieve 2 µM.

Vehicle Control: Add DMSO to control wells (final concentration must match treatment,

e.g., 0.02%).

Incubation: Incubate for 6 to 24 hours.

6 hours: Optimal for detecting nuclear

-catenin translocation (Immunofluorescence).

24 hours: Optimal for gene expression analysis (RT-qPCR for Axin2, Cyclin D1).

Readout (Western Blot): Lyse cells using RIPA buffer containing protease/phosphatase

inhibitors. Probe for Non-phospho-β-Catenin (Active) or Total β-Catenin. Expect a 3-5 fold

increase in protein levels.

Protocol B: Inhibition of Tau Phosphorylation
(Alzheimer's Model)
Objective: To reduce pathological Tau phosphorylation in neuronal cells (e.g., SH-SY5Y or

primary cortical neurons).

Working Concentration: 1.0 µM – 5.0 µM
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Step-by-Step:

Differentiation: Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5-7 days to induce

a neuronal phenotype.

Stress Induction (Optional): Treat cells with Aβ(1-42) oligomers or Okadaic Acid to induce

Tau hyperphosphorylation, mimicking AD pathology.

Inhibitor Treatment: Co-treat or post-treat with 5'-I3MO (1-5 µM) for 12–24 hours.

Lysis: Collect lysates in SDS sample buffer.

Western Blot Analysis:

Primary Targets: p-Tau (Ser396/404 - PHF-1 epitope) and p-Tau (Thr231).

Control: Total Tau (Tau-5 antibody) and GAPDH.

Validation: Verify GSK-3β inhibition by blotting for p-GSK-3β (Ser9). Note: Inhibitors often

induce a feedback loop where the cell phosphorylates GSK-3β at Ser9 (inhibitory site) in

response to the chemical blockade, or the inhibitor stabilizes the inactive form.

Data Interpretation & Troubleshooting
Dose-Response Expectations

Concentration Predicted Effect Mechanism

10 - 100 nM Minimal cellular effect

Insufficient intracellular

accumulation despite low

IC50.

0.5 - 2 µM Optimal Specificity

Robust GSK-3β inhibition;

-catenin stabilization; Tau

dephosphorylation.

> 5 µM Cytotoxicity / Cell Cycle Arrest

Significant inhibition of CDK1/2

leading to G2/M arrest and

apoptosis.
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Troubleshooting Guide
Issue: No increase in

-catenin levels.

Cause: High basal degradation or insufficient incubation time.

Solution: Add a proteasome inhibitor (e.g., MG-132, 5 µM) for the last 4 hours of the

experiment to distinguish between synthesis and degradation effects. Ensure 5'-I3MO

concentration is at least 1 µM.

Issue: High cell death.

Cause: Off-target CDK1 inhibition blocking mitosis.

Solution: Titrate down to 0.5 - 1.0 µM. If studying long-term differentiation (>3 days), use a

"pulse" treatment (treat for 24h, then wash out) rather than continuous exposure.

Issue: Precipitation in media.

Cause: "Crashing out" upon dilution.

Solution: Dilute the stock into a small volume of serum-free media while vortexing before

adding to the main culture volume. Ensure final DMSO is <0.5%.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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